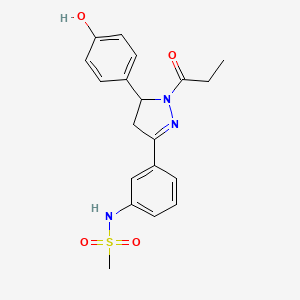

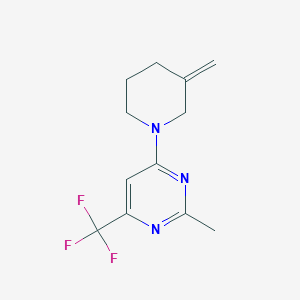

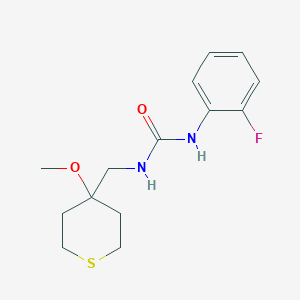

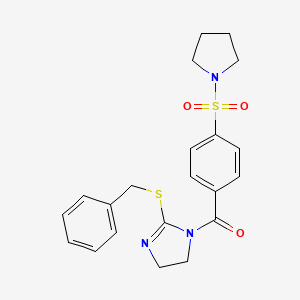

2-Methyl-4-(3-methylidenepiperidin-1-yl)-6-(trifluoromethyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-4-(3-methylidenepiperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Trifluoromethylated Analogues

Trifluoromethylated analogues of pyrimidines, including compounds similar to 2-Methyl-4-(3-methylidenepiperidin-1-yl)-6-(trifluoromethyl)pyrimidine, have been synthesized for further application in creating new compounds with potential biological activity. The study explores Michael-like 1,4-conjugate hydrocyanation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, leading to new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters. This process highlights the potential for developing compounds with novel properties through the incorporation of trifluoromethyl groups into the pyrimidine ring (Sukach et al., 2015).

Charge-cumulated Hetarenes

Research on charge-cumulated hetarenes, including pyrimidinic structures, indicates the synthesis of (pyrimidin-2,4,6-triyl)-tris-hetarenium salts through nucleophilic substitution. This demonstrates the versatility of pyrimidine derivatives in forming stable compounds with unique electronic properties, which could have implications for materials science and molecular electronics (Schmidt & Hetzheim, 1997).

Supramolecular Chemistry and Material Science

Supramolecular Assemblies

A study on the dihydropyrimidine-2,4-(1H,3H)-dione functionality within novel crown-containing hydrogen-bonded supramolecular assemblies highlights the use of pyrimidine derivatives in constructing complex molecular structures. These compounds form extensive hydrogen-bonding intermolecular interactions, leading to unique two-dimensional and three-dimensional networks. Such assemblies are crucial for developing new materials with tailored properties for various applications, including catalysis and separation technologies (Fonari et al., 2004).

Electronic and Optical Properties

Electronic and Nonlinear Optical Properties

Pyrimidine rings, due to their aromatic nature and nitrogenous base similarity, hold significant interest for their electronic and nonlinear optical (NLO) properties. Research into thiopyrimidine derivatives reveals insights into their structural parameters, electronic properties, and potential for NLO applications. This aligns with the interest in developing materials for optoelectronic devices and highlights the functional versatility of pyrimidine derivatives in material science (Hussain et al., 2020).

Propriétés

IUPAC Name |

2-methyl-4-(3-methylidenepiperidin-1-yl)-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3/c1-8-4-3-5-18(7-8)11-6-10(12(13,14)15)16-9(2)17-11/h6H,1,3-5,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTQBXQBJRYBFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCCC(=C)C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Bromo-3-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3015634.png)

![N'-(3-Chloro-2-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3015637.png)

![(2R,4R,5R,6S)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B3015643.png)

![[4-(Pyridin-3-ylmethoxy)phenyl]methanamine](/img/structure/B3015644.png)

![ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B3015646.png)